5-Ethoxybenzo[d]isoxazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxybenzo[d]isoxazol-3-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are of significant interest due to their wide range of biological activities and therapeutic potential
Vorbereitungsmethoden
The synthesis of 5-Ethoxybenzo[d]isoxazol-3-amine typically involves several steps:
Formation of the Isoxazole Ring: The synthesis often begins with the formation of the isoxazole ring through a [3+2] cycloaddition reaction.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through nucleophilic substitution reactions, where an appropriate ethoxy-containing reagent reacts with the isoxazole intermediate.
Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
5-Ethoxybenzo[d]isoxazol-3-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Ethoxybenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
5-Ethoxybenzo[d]isoxazol-3-amine can be compared with other similar compounds, such as:
2-Ethoxybenzo[d]oxazole: This compound has similar structural features but contains an oxazole ring instead of an isoxazole ring.
3-Amino-5-methylisoxazole: This compound has a methyl group instead of an ethoxy group and is used in different applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H10N2O2 |
---|---|
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
5-ethoxy-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C9H10N2O2/c1-2-12-6-3-4-8-7(5-6)9(10)11-13-8/h3-5H,2H2,1H3,(H2,10,11) |
InChI-Schlüssel |
OQGCYVUAEXWVNE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)ON=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.